N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(24-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)25-26-27/h4-6,8-13H,1-3,7,14-16H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUMVZXNYDFBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a cyclohexene moiety and a benzamide core, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 476.64 g/mol |
| Molecular Formula | C27H32N4O2 |
| LogP | 4.6526 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 60.832 Ų |
The mechanism of action of this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The benzamide group may facilitate binding to target sites, potentially inhibiting enzymatic activity or modulating receptor function.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses.
Antimicrobial Activity
There is evidence suggesting that benzamide derivatives possess antimicrobial properties. They may act against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
Study 1: Anticancer Efficacy
A study conducted on a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations. The underlying mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), a related benzamide showed a marked reduction in tumor necrosis factor-alpha (TNF-alpha) levels. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Analysis and Electronic Effects
The target compound’s benzamide core is substituted at the 4-position with a 1,2,3-benzotriazin-4-one methyl group, distinguishing it from analogs with simpler substituents. For example:
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () has a methyl group at the 3-position and a hydroxy-tert-butylamine side chain, enabling N,O-bidentate coordination for metal catalysis .
- Derivatives in (B2–B10) feature methoxy, halogen, or cyano groups at the 4-position, which modulate electronic properties and steric bulk. The 4-iodo derivative (B8) exhibits higher molecular weight and polarizability compared to the target compound’s benzotriazine group .
Table 1: Substituent Comparison of Benzamide Derivatives
Structural Characterization Techniques
Crystallographic analysis of benzamides, including the target compound, relies on tools like SHELXL () and WinGX/ORTEP () for refinement and visualization. For instance:
Table 2: Key Structural Parameters of Analogs
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling of the benzamide core with cyclohexenylethylamine using carbodiimide reagents (e.g., EDCl/HOBt) .
- Benzotriazinone incorporation : Introduction of the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety via nucleophilic substitution or cyclization reactions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to verify regiochemistry and functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches .
- X-ray crystallography : For unambiguous structural elucidation, if single crystals are obtainable .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
- Receptor binding studies : Radioligand displacement assays to assess affinity for specific receptors .
- Cytotoxicity screening : MTT or resazurin assays in cell lines to evaluate preliminary toxicity .
Q. How do the functional groups in this compound influence its reactivity?
- Benzotriazinone moiety : Prone to hydrolysis under acidic/basic conditions; stability studies in buffered solutions are advised .
- Cyclohexenyl group : May undergo oxidation or ring-opening reactions, necessitating inert atmosphere handling .
- Amide bond : Susceptible to enzymatic cleavage, relevant for metabolic stability assessments .
Q. What methods are used to assess the compound’s stability under laboratory conditions?
- Accelerated stability studies : Exposure to heat, light, and humidity, followed by HPLC analysis to monitor degradation .
- pH-dependent stability : Incubation in buffers (pH 1–12) to simulate gastrointestinal or physiological environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the amide coupling step?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalyst screening : Use of DMAP or Hünig’s base to reduce racemization .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions .
Q. What computational strategies predict binding affinity to biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with active sites .
- Density Functional Theory (DFT) : Calculation of electrostatic potential surfaces to identify reactive regions .
- MD simulations : Assessment of binding stability over time in solvated systems .
Q. How should researchers address discrepancies in NMR shifts between synthesized batches?
- Purity verification : HPLC or TLC to rule out impurities .
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
- Tautomerism analysis : Investigate pH-dependent equilibria in the benzotriazinone ring .
Q. What strategies mitigate regioselectivity challenges during benzotriazinone ring formation?
- Directing groups : Use of protecting groups (e.g., Boc) to steer cyclization .
- Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) for controlled heterocycle assembly .
- Microwave-assisted synthesis : Enhanced reaction control to favor desired regioisomers .
Q. How can metabolic pathways of this compound be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
